molecular formula C14H20N2O4 B2693398 N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide CAS No. 1787880-21-0

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2693398
CAS No.: 1787880-21-0
M. Wt: 280.324
InChI Key: XDCXEBIPZCCGTL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide: is a synthetic organic compound characterized by its unique structural features, including an azetidine ring, a pyran moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Pyran Moiety: The pyran ring can be introduced via an etherification reaction, where a hydroxyl group on the azetidine ring reacts with a pyran derivative in the presence of an acid catalyst.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction, where a tert-butyl halide reacts with the azetidine derivative in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group or the azetidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxylate
  • N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-sulfonamide
  • N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-thioamide

Uniqueness

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is unique due to its specific combination of structural features, including the azetidine ring, pyran moiety, and tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-tert-butyl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-5-10(6-12(17)19-9)20-11-7-16(8-11)13(18)15-14(2,3)4/h5-6,11H,7-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCXEBIPZCCGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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